1-Prop-2-enylperimidine

Description

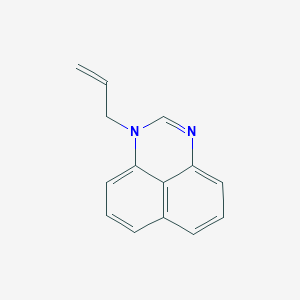

1-Prop-2-enylperimidine is a bicyclic aromatic compound derived from the perimidine core structure, which consists of a fused benzene and imidazole ring system. The compound features a prop-2-enyl (allyl) group substituted at the 1-position of the perimidine scaffold. Perimidine derivatives are of significant interest in medicinal chemistry and materials science due to their aromaticity, structural rigidity, and ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

1-prop-2-enylperimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-9-16-10-15-12-7-3-5-11-6-4-8-13(16)14(11)12/h2-8,10H,1,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMWNTMJLVNEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC2=CC=CC3=C2C1=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320451 | |

| Record name | 1-prop-2-enylperimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71695-13-1 | |

| Record name | 1-prop-2-enylperimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and unique properties of 1-Prop-2-enylperimidine relative to analogous compounds:

| Compound Name | Core Structure | Substituent/Modification | Key Properties |

|---|---|---|---|

| This compound | Perimidine | Prop-2-enyl at 1-position | Enhanced π-conjugation; potential bioactivity via alkene reactivity |

| 1H-Perimidine-2-carboxylic acid | Perimidine | Carboxylic acid at 2-position | Improved solubility; used in biochemical assays |

| 1-(Prop-2-enyl)piperidine | Piperidine | Prop-2-enyl at 1-position | Flexible aliphatic ring; varied pharmacological applications |

| 1-(Prop-2-yn-1-yl)pyrrolidine | Pyrrolidine | Prop-2-ynyl (alkyne) at 1-position | Higher reactivity due to triple bond; limited stability |

| N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide | Piperidine + acrylamide | Prop-2-enyl and acrylamide groups | Dual reactivity sites; used in polymer and drug synthesis |

| 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile | Piperidine + pyridine | Prop-2-enoyl and pyridine groups | Enhanced binding to metalloenzymes; anticancer research |

Key Research Findings

Core Structure Influence :

- The perimidine core (as in 1H-perimidine-2-carboxylic acid) provides aromatic stability and planar geometry, favoring interactions with DNA or proteins . In contrast, saturated heterocycles like piperidine or pyrrolidine (e.g., 1-(Prop-2-enyl)piperidine) exhibit conformational flexibility, enabling diverse binding modes in drug design .

- The prop-2-enyl group in this compound introduces electrophilic character, making it susceptible to Michael addition or polymerization, similar to acrylamide derivatives .

Biological Activity: Piperidine derivatives with propenyl groups (e.g., N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide) demonstrate antimicrobial and kinase inhibitory activity . The perimidine scaffold, however, may target different pathways due to its distinct electronic profile . Alkene-containing compounds like 1-(Prop-2-enoyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile show promise in cancer research, suggesting that this compound could also be explored for cytotoxic properties .

Chemical Reactivity :

- The prop-2-enyl substituent’s alkene moiety can undergo reactions such as epoxidation or hydroamination, which are less feasible in saturated (e.g., piperidine) or alkyne-substituted (e.g., 1-(Prop-2-yn-1-yl)pyrrolidine) analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.